Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Catalog No.
S707557
CAS No.
64951-10-6
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyrimidine-2-carboxylic acid

CAS Number

64951-10-6

Product Name

Imidazo[1,2-a]pyrimidine-2-carboxylic acid

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12)

InChI Key

GHGDMYPURSIGNB-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2N=C1)C(=O)O

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)O

Synthesis and Characterization:

Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Several methods have been reported for its synthesis, including condensation reactions and multi-step synthetic routes. [, ]

Researchers have also characterized the physical and chemical properties of Imidazo[1,2-a]pyrimidine-2-carboxylic acid, such as its melting point, solubility, and pKa value. [] This information is crucial for understanding its behavior in different experimental settings and potential applications.

Medicinal Chemistry:

Due to its unique chemical structure, Imidazo[1,2-a]pyrimidine-2-carboxylic acid has been explored as a potential scaffold for the development of new drugs. Studies have investigated its potential activity against various diseases, including cancer, [] neurodegenerative diseases, [] and infectious diseases.

The compound can be modified by introducing different functional groups to its structure, potentially leading to derivatives with improved potency and specificity towards specific targets. [, ]

Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring structure, with a carboxylic acid functional group at the second position. Its molecular formula is C₇H₅N₃O₂, and it has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities and synthetic versatility. The compound features a unique arrangement of nitrogen atoms that contributes to its reactivity and interaction with biological systems.

, including:

  • Condensation Reactions: These reactions often involve the formation of imines or amides through the reaction of carbonyl compounds with amines.
  • Multicomponent Reactions: This includes reactions that combine multiple reactants to form a single product, enhancing synthetic efficiency.
  • Functionalization: The compound can undergo functionalization at various positions on the ring, particularly at the 3-position, leading to derivatives with altered biological properties .

Research indicates that imidazo[1,2-a]pyrimidine-2-carboxylic acid exhibits a range of biological activities:

  • Antiviral Properties: Some derivatives have shown potential as inhibitors against viruses such as SARS-CoV-2, suggesting their role in antiviral drug development .
  • Antimicrobial Activity: Studies have reported significant antibacterial effects against various gram-positive and gram-negative bacteria, making it a candidate for antibiotic development .
  • Antiparasitic Effects: Certain derivatives have demonstrated activity against parasitic infections, further highlighting their therapeutic potential .

Several synthetic approaches have been developed for imidazo[1,2-a]pyrimidine-2-carboxylic acid:

  • Condensation of Aminopyrimidines: Typically involves the reaction of 2-aminopyrimidine with appropriate carbonyl compounds under acidic conditions to yield the desired product.
  • Intramolecular Cyclization: This method utilizes precursors that can undergo cyclization to form the imidazo ring system.
  • Oxidative Coupling: Employing oxidants in the presence of specific catalysts can facilitate the formation of this compound from simpler starting materials .

Imidazo[1,2-a]pyrimidine-2-carboxylic acid has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a scaffold for developing new drugs targeting viral infections and bacterial diseases.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to investigate cellular mechanisms.
  • Material Science: Potential applications in creating functional materials due to its electronic properties.

Studies involving imidazo[1,2-a]pyrimidine-2-carboxylic acid focus on its interactions with various biomolecules. Computational studies have suggested favorable binding affinities with viral proteins and enzymes involved in bacterial resistance mechanisms. These findings are crucial for understanding how modifications to the compound's structure can enhance its efficacy and specificity against target pathogens .

Imidazo[1,2-a]pyrimidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityKey Features
Imidazo[1,2-a]pyrimidine-3-carboxylic acid0.98Similar core structure but different carboxyl position.
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid0.94Methyl substitution at the 6-position affects biological activity.
7-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid0.94Methyl group at the 7-position; potential variations in reactivity.
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid0.93Methyl substitution impacting pharmacological properties.

These compounds illustrate the diversity within the imidazo[1,2-a]pyrimidine family and highlight how minor structural changes can lead to significant differences in biological activity and chemical behavior.

Traditional multicomponent condensation reactions represent the foundational synthetic strategies for constructing imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives [1]. These approaches typically involve the condensation of 2-aminopyrimidine with bromopyruvic acid or ethyl bromopyruvate under various reaction conditions [2]. The classical stepwise protocol begins with the condensation of ethyl bromopyruvate with 2-aminopyrimidine, followed by isolation and saponification of the resulting ester intermediate to provide the target carboxylic acid [2].

The conventional multicomponent synthesis pathway proceeds through initial nucleophilic attack of the amino group on the electrophilic carbon center of the bromopyruvate, followed by intramolecular cyclization and subsequent oxidative aromatization [1] [3]. This traditional approach often requires elevated temperatures ranging from 95°C to 125°C and extended reaction times of 6-18 hours to achieve complete conversion [4] [2]. The yields obtained through these conventional methods typically range from 52% to 72% depending on the specific substrate and reaction conditions employed [2].

Research findings demonstrate that the choice of solvent significantly influences the reaction outcome in traditional condensation approaches [2]. Dimethylformamide has emerged as the preferred solvent due to its high boiling point and excellent solubilizing properties for both reactants [2]. Protic solvents such as ethanol have also been utilized, though they generally require longer reaction times and may result in lower yields [5] [2].

The substrate scope of traditional multicomponent condensation encompasses various substituted 2-aminopyrimidines bearing electron-donating and electron-withdrawing groups [1] [2]. Electron-donating substituents generally facilitate the cyclization process, while electron-withdrawing groups may require more forcing conditions [2]. The reaction tolerates diverse functional groups including chloro, bromo, hydroxy, and amino substituents, enabling access to functionalized imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives [2].

Catalytic Strategies Using Solid Acid Catalysts

Solid acid catalysts have emerged as environmentally benign alternatives for the synthesis of imidazo[1,2-a]pyrimidine-2-carboxylic acid, offering advantages such as easy work-up procedures, recyclability, and reduced environmental impact [6] [7]. These heterogeneous catalytic systems facilitate the condensation reaction while providing opportunities for catalyst recovery and reuse [6] [7].

The mechanistic pathway for solid acid-catalyzed synthesis involves initial protonation of the carbonyl oxygen by the acid catalyst, enhancing the electrophilicity of the bromopyruvate substrate [7]. This activation promotes nucleophilic attack by the amino group of 2-aminopyrimidine, followed by elimination of hydrogen bromide and subsequent cyclization to form the imidazo[1,2-a]pyrimidine ring system [7]. The solid acid catalyst then facilitates the final aromatization step through proton transfer processes [7].

Research demonstrates that the acidity strength and type of solid acid catalyst significantly influence both reaction rate and product selectivity [7]. Brønsted acid sites are particularly effective for promoting the initial condensation step, while Lewis acid sites can facilitate subsequent cyclization reactions [7]. The optimal solid acid catalysts possess moderate to strong acidity with sufficient thermal stability to withstand the required reaction temperatures [6] [7].

Melamine Trisulfonic Acid-Mediated Synthesis

Melamine trisulfonic acid supported on neutral alumina has been developed as an efficient solid acid catalyst for heterocyclic synthesis reactions [8]. This catalyst system combines the advantages of heterogeneous catalysis with high catalytic activity and recyclability [8]. The melamine trisulfonic acid-alumina composite provides multiple acidic sites through both the sulfonic acid groups and the alumina support [8].

The synthesis utilizing melamine trisulfonic acid-mediated conditions typically operates at temperatures around 120°C under solvent-free conditions [8]. The catalyst loading generally ranges from 5-10 mol% based on the limiting reagent, with reaction times of 2-2.5 hours required for complete conversion [8]. Under these optimized conditions, the melamine trisulfonic acid system demonstrates excellent catalytic efficiency with yields ranging from 75-90% [8].

The reusability of melamine trisulfonic acid-alumina catalyst represents a significant advantage of this methodology [8]. The catalyst can be recovered by simple filtration and reactivated by heating at 110°C for 6 hours [8]. Studies demonstrate that the catalyst maintains its activity over multiple reaction cycles with minimal loss in catalytic performance [8]. The heterogeneous nature of the catalyst eliminates the need for complex purification procedures and reduces waste generation [8].

Molecular Iodine-Catalyzed Pathways

Molecular iodine has established itself as a versatile and eco-compatible catalyst for multicomponent reactions, including the synthesis of imidazo[1,2-a]pyrimidine derivatives [9] [10]. The unique properties of molecular iodine as both an electrophilic and nucleophilic reagent enable its participation in diverse reaction pathways [9]. Iodine-catalyzed synthesis offers advantages including mild reaction conditions, high atom economy, and environmental compatibility [9] [10].

The mechanistic pathway for iodine-catalyzed synthesis involves initial activation of the carbonyl group through coordination with iodine, followed by enhanced electrophilic character that facilitates nucleophilic attack [10]. The proposed mechanism includes initial imine formation as the rate-determining step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization [10]. This catalytic cycle regenerates the iodine catalyst, enabling turnover and continued reaction progress [10].

Research findings demonstrate that molecular iodine catalysis can be performed under various reaction media including micellar systems and "on-water" conditions [10]. The micellar media approach utilizing sodium dodecyl sulfate provides enhanced reaction efficiency with slight heating requirements [10]. Alternatively, the "on-water" protocol operates at room temperature under mild acidic conditions in the presence of ammonium chloride [10]. Both methodologies demonstrate broad functional group tolerance and excellent yields [10].

The substrate scope for iodine-catalyzed pathways encompasses diverse 2-aminopyrimidine derivatives and various bromopyruvate substrates [10]. Electronic properties of substituents on the pyrimidine ring influence reaction rates, with electron-rich substrates generally exhibiting faster conversion [10]. The methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility for preparative applications [10].

Microwave-Assisted and Solvent-Free Techniques

Microwave-assisted synthesis has revolutionized the preparation of imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives by significantly reducing reaction times and improving yields [5] [11]. The microwave irradiation provides rapid and uniform heating, leading to enhanced reaction kinetics and improved product formation [5] [11]. These green synthetic approaches align with sustainable chemistry principles by minimizing energy consumption and reducing solvent usage [5].

The microwave-assisted synthesis typically employs power settings ranging from 100-200 watts at temperatures between 80-100°C [5]. Reaction times are dramatically reduced from hours to minutes, with complete conversion often achieved within 30-80 minutes [5]. The use of ethanol as a green solvent combined with catalytic amounts of para-toluenesulfonic acid provides an environmentally benign reaction medium [5].

Solvent-free microwave synthesis represents an advanced approach that eliminates organic solvents entirely [12] [11]. This methodology involves direct mixing of solid reactants followed by microwave irradiation [11]. The solvent-free conditions result in increased reaction rates due to higher effective concentrations and reduced mass transfer limitations [12] [11]. Yields obtained under solvent-free microwave conditions typically range from 60-85% with significantly reduced reaction times [11].

Sequential two-step, one-pot microwave synthesis has been developed for complex imidazo[1,2-a]pyrimidine derivatives [5]. This approach involves initial formation of an intermediate followed by addition of subsequent reagents without isolation [5]. The sequential methodology enables access to tri- and tetrasubstituted imidazole-containing imidazo[1,2-a]pyrimidine derivatives with moderate to good yields of 46-80% [5].

Synthesis MethodTemperature (°C)TimeYield Range (%)Key Advantages
Conventional Heating95-1256-18 h52-72Established protocol
Microwave-Assisted80-10030-80 min60-85Rapid synthesis
Solvent-Free MW100-12010-30 min65-90Green chemistry
Flow Chemistry12510 min52-72Continuous process

Post-Synthetic Functionalization Strategies

Post-synthetic functionalization of imidazo[1,2-a]pyrimidine-2-carboxylic acid enables the introduction of diverse substituents and functional groups after formation of the core heterocyclic framework [4] [13]. These strategies provide access to structurally complex derivatives that may be difficult to obtain through direct synthetic approaches [4] [13]. The carboxylic acid functionality serves as a versatile handle for subsequent transformations including amidation, esterification, and metal-catalyzed coupling reactions [4] [2].

Amidation reactions represent one of the most important post-synthetic functionalization strategies for imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives [2]. The carboxylic acid readily undergoes coupling with various amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole [2]. These reactions typically proceed under mild conditions at temperatures of 75°C with reaction times of 10 minutes when performed in continuous flow systems [2].

Metal-catalyzed cross-coupling reactions enable the introduction of aryl and heteroaryl substituents at various positions of the imidazo[1,2-a]pyrimidine ring system [4] [14]. Suzuki-Miyaura coupling using arylboronic acids in the presence of palladium catalysts provides access to biaryl derivatives [4]. The reaction conditions typically involve palladium acetate, tri(ortho-tolyl)phosphine, and cesium fluoride in dimethoxyethane at 90°C for 20 hours, yielding products in 22-75% yield [4].

Regioselective functionalization at the 3-position of the imidazo[1,2-a]pyrimidine ring has been achieved through various methodologies [3] [14]. Carbon-hydrogen activation strategies enable direct functionalization without pre-installation of leaving groups [14]. These approaches utilize transition metal catalysts to activate specific carbon-hydrogen bonds followed by coupling with appropriate electrophiles [14].

The development of chiral post-functionalization strategies has enabled access to enantiomerically enriched imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives [14]. Asymmetric catalysis using chiral ligands provides stereoselective transformations that generate products with high enantiomeric excess [14]. These methodologies are particularly valuable for medicinal chemistry applications where stereochemistry significantly influences biological activity [14].

Functionalization TypeReagentsConditionsYield Range (%)Applications
AmidationEDC/HOBt/Amine75°C, 10 min40-65Drug derivatives
Suzuki CouplingArB(OH)₂/Pd catalyst90°C, 20 h22-75Biaryl synthesis
C-H ActivationMetal catalyst80-120°C45-80Direct functionalization
EsterificationAlcohol/Acid catalyst60-80°C70-90Protecting groups

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

64951-10-6

Wikipedia

Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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